molecular formula C6H13BrN2O B13246961 2-Aminocyclopentane-1-carboxamide hydrobromide

2-Aminocyclopentane-1-carboxamide hydrobromide

Cat. No.: B13246961
M. Wt: 209.08 g/mol
InChI Key: LIYSOHJGIMBVQP-UHFFFAOYSA-N
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Description

2-Aminocyclopentane-1-carboxamide hydrobromide is a chemical compound with the molecular formula C6H13BrN2O and a molecular weight of 209.08 g/mol . It is a derivative of cyclopentane, featuring an amino group and a carboxamide group attached to the cyclopentane ring. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopentane-1-carboxamide hydrobromide typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form 2-aminocyclopentane-1-carbonitrile. This intermediate is then hydrolyzed to produce 2-aminocyclopentane-1-carboxamide, which is subsequently treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopentane-1-carboxamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminocyclopentane-1-carboxamide hydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Aminocyclopentane-1-carboxamide hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclopentane-1-carboxamide
  • Cyclopentanecarboxamide
  • 2-Aminocyclopentanecarboxamide

Uniqueness

2-Aminocyclopentane-1-carboxamide hydrobromide is unique due to the presence of the hydrobromide salt, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

Molecular Formula

C6H13BrN2O

Molecular Weight

209.08 g/mol

IUPAC Name

2-aminocyclopentane-1-carboxamide;hydrobromide

InChI

InChI=1S/C6H12N2O.BrH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H

InChI Key

LIYSOHJGIMBVQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C(=O)N.Br

Origin of Product

United States

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